molecular formula C19H21NO4S B5371081 1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid

1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid

Cat. No. B5371081
M. Wt: 359.4 g/mol
InChI Key: QTPKKLQSWDIWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases. It is a novel compound that has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

The mechanism of action of 1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid involves the inhibition of ATP citrate lyase, which is a key enzyme in the regulation of lipid metabolism. By blocking this enzyme, this compound reduces the production of LDL cholesterol and triglycerides, while increasing the production of HDL cholesterol. This leads to an overall improvement in lipid profile and a reduction in the risk of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including a reduction in LDL cholesterol and triglycerides, an increase in HDL cholesterol, and a decrease in markers of inflammation. These effects are thought to be mediated by the inhibition of ATP citrate lyase and the subsequent modulation of lipid metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of 1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid for lab experiments is its potent lipid-lowering effect, which makes it a valuable tool for studying the regulation of lipid metabolism. However, the complex synthesis of the compound and the limited availability of the drug may pose some limitations for its use in lab experiments.

Future Directions

There are several future directions for the research on 1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid. One of the most promising areas is the development of combination therapies that include this compound and other lipid-lowering drugs. Another direction is the investigation of the long-term safety and efficacy of this compound in clinical trials. Additionally, the potential applications of this compound in other diseases, such as metabolic syndrome and diabetes, are also worth exploring.

Synthesis Methods

The synthesis of 1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid involves several steps, including the formation of the piperidine ring, the thienyl and phenoxypiperidine side chains, and the final coupling of the two chains. The synthetic route is complex and involves the use of several reagents and catalysts. However, the yield of the final product is high, and the purity is excellent.

Scientific Research Applications

1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid has been extensively studied in preclinical models, and the results have shown that it has a potent lipid-lowering effect. It works by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol in the liver. By blocking this enzyme, this compound reduces the production of LDL cholesterol and triglycerides, while increasing the production of HDL cholesterol.

properties

IUPAC Name

1-(5-ethylthiophene-3-carbonyl)-4-phenoxypiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-2-16-12-14(13-25-16)17(21)20-10-8-19(9-11-20,18(22)23)24-15-6-4-3-5-7-15/h3-7,12-13H,2,8-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPKKLQSWDIWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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